4-Cyclopropoxyphenylboronic acid

Vue d'ensemble

Description

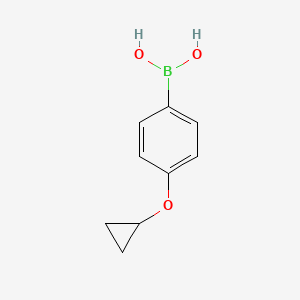

4-Cyclopropoxyphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly interesting due to its unique structure, which includes a cyclopropoxy group attached to a phenyl ring. The presence of the boronic acid moiety makes it a valuable intermediate in organic synthesis, especially in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Méthodes De Préparation

The synthesis of 4-Cyclopropoxyphenylboronic acid can be achieved through several methods. One common approach involves the reaction of 4-bromophenol with cyclopropyl bromide in the presence of a base to form 4-cyclopropoxyphenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield this compound .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .

Analyse Des Réactions Chimiques

4-Cyclopropoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide .

Applications De Recherche Scientifique

4-Cyclopropoxyphenylboronic acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-Cyclopropoxyphenylboronic acid primarily involves its ability to form covalent bonds with other molecules. The boronic acid moiety can interact with diols and other nucleophiles through a reversible covalent bond formation. This property is exploited in various applications, such as the design of sensors and enzyme inhibitors . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparaison Avec Des Composés Similaires

4-Cyclopropoxyphenylboronic acid can be compared with other boronic acids, such as phenylboronic acid and 4-methoxyphenylboronic acid. While all these compounds share the boronic acid functional group, the presence of different substituents on the phenyl ring imparts unique properties to each compound . For example:

Phenylboronic Acid: Lacks additional substituents, making it a simpler and more versatile reagent in organic synthesis.

4-Methoxyphenylboronic Acid: Contains a methoxy group, which can influence its reactivity and interactions with other molecules.

The cyclopropoxy group in this compound adds steric bulk and electronic effects, which can affect its reactivity and selectivity in chemical reactions .

Activité Biologique

4-Cyclopropoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a cyclopropoxy group attached to a phenylboronic acid framework, which may influence its reactivity and interaction with biological targets.

- Molecular Formula : C9H11BO2

- Molecular Weight : Approximately 169.00 g/mol

- Structure : The compound features a cyclopropyl group, which contributes to steric hindrance and may enhance binding interactions with biological receptors.

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols, which is crucial for their biological activity. This property allows them to interact with various biomolecules, including enzymes and receptors.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Boronic acids can act as inhibitors for enzymes that utilize serine or cysteine residues in their active sites. The boron atom can form a stable complex with the hydroxyl groups of these residues, thereby inhibiting enzyme function.

- Targeting SGLT2 : Compounds similar to this compound have shown inhibitory effects on sodium-dependent glucose cotransporters (SGLT), particularly SGLT2, which is significant in diabetes treatment .

Biological Activity

Research has demonstrated various biological activities associated with this compound:

- Antidiabetic Properties : The compound has been studied for its potential role in inhibiting SGLT2, which is critical for glucose reabsorption in the kidneys. Inhibition of this transporter can lead to increased glucose excretion and lower blood sugar levels.

- Anticancer Activity : Boronic acids have been investigated for their ability to inhibit proteasomes, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism suggests potential use in cancer therapy .

- Antimicrobial Effects : Some studies indicate that boronic acids exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Case Studies and Research Findings

Several studies have explored the biological activity of boronic acids, including this compound:

- Inhibition Studies : A study demonstrated that boronic acids could inhibit the activity of certain enzymes involved in glucose metabolism, showcasing their potential as therapeutic agents for metabolic disorders .

- Synthesis and Application : Research highlighted the synthesis of various derivatives of boronic acids that showed enhanced biological activity compared to traditional compounds. The cyclopropoxy group was noted for improving selectivity and potency .

Data Table: Biological Activities of Boronic Acids

Propriétés

IUPAC Name |

(4-cyclopropyloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOOGQYKHWNGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681860 | |

| Record name | [4-(Cyclopropyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871829-90-2 | |

| Record name | [4-(Cyclopropyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.